2-[4-[(4-Ethylphenyl)sulfonylamino]phenoxy]acetamide
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Overview
Description
2-[4-[(4-Ethylphenyl)sulfonylamino]phenoxy]acetamide is a chemical compound that belongs to the class of phenoxyacetamides This compound is characterized by the presence of an ethylphenyl group attached to a sulfonylamino moiety, which is further connected to a phenoxyacetamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(4-Ethylphenyl)sulfonylamino]phenoxy]acetamide typically involves the reaction of 4-ethylbenzenesulfonyl chloride with 4-aminophenol to form an intermediate sulfonamide. This intermediate is then reacted with chloroacetic acid or its derivatives under basic conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran and bases such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like crystallization and chromatography to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[4-[(4-Ethylphenyl)sulfonylamino]phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted phenoxyacetamides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[4-[(4-Ethylphenyl)sulfonylamino]phenoxy]acetamide has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-[4-[(4-Ethylphenyl)sulfonylamino]phenoxy]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonylamino group can form hydrogen bonds with active sites, while the phenoxyacetamide moiety can interact with hydrophobic pockets. These interactions can inhibit enzyme activity or modulate receptor functions, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Phenoxyacetamide derivatives: These include compounds like 2-(4-chlorophenoxy)acetamide and 2-(4-methylphenoxy)acetamide.
Sulfonylamino compounds: Examples include 4-(4-methylphenyl)sulfonylamino)benzoic acid and 4-(4-chlorophenyl)sulfonylamino)benzoic acid.
Uniqueness
2-[4-[(4-Ethylphenyl)sulfonylamino]phenoxy]acetamide is unique due to the presence of both the ethylphenyl and sulfonylamino groups, which confer specific chemical and biological properties. Its structure allows for versatile chemical modifications and interactions, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-[4-[(4-ethylphenyl)sulfonylamino]phenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-2-12-3-9-15(10-4-12)23(20,21)18-13-5-7-14(8-6-13)22-11-16(17)19/h3-10,18H,2,11H2,1H3,(H2,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEPKJIUPYFAULZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)OCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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